Cas no 91319-42-5 (2-(bromomethyl)-1-fluoro-4-methoxybenzene)
2-(bromomethyl)-1-fluoro-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(bromomethyl)-1-fluoro-4-methoxybenzene
- Benzene, 2-(broMoMethyl)-1-fluoro-4-Methoxy-
- AKOS027393564
- EN300-268693
- SCHEMBL378823
- 3-(Bromomethyl)-4-fluoroanisole
- RVKBNYVMMMWWOA-UHFFFAOYSA-N
- PS-9995
- 2-bromomethyl-1-fluoro-4-methoxy-benzene
- AM805857
- 2-(Bromomethyl)-1-fluoro-4-methoxybenzene, AldrichCPR
- MFCD11617285
- 91319-42-5
- SY124499
- 2-fluoro-5-methoxybenzyl bromide
- CS-0035874
- DB-098196
- 3-(Bromomethyl)-4-fluoroanisole, 2-(Bromomethyl)-1-fluoro-4-methoxybenzene, 3-(Bromomethyl)-4-fluorophenyl methyl ether
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- MDL: MFCD11617285
- Inchi: 1S/C8H8BrFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
- InChI Key: RVKBNYVMMMWWOA-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=C(C=1)OC)F
Computed Properties
- Exact Mass: 217.97426g/mol
- Monoisotopic Mass: 217.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
2-(bromomethyl)-1-fluoro-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1730-1 G |
2-(bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 95% | 1g |
¥ 1,234.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1730-5 G |
2-(bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 95% | 5g |
¥ 3,702.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1730-10 G |
2-(bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 95% | 10g |
¥ 6,151.00 | 2021-05-07 | |
| TRC | B677798-50mg |
2-(Bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B677798-100mg |
2-(Bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B677798-500mg |
2-(Bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 500mg |
$ 210.00 | 2022-06-06 | ||
| abcr | AB455101-250 mg |
2-(Bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 250mg |
€93.40 | 2023-04-22 | ||
| abcr | AB455101-1 g |
2-(Bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 1g |
€173.50 | 2023-04-22 | ||
| abcr | AB455101-5 g |
2-(Bromomethyl)-1-fluoro-4-methoxybenzene |
91319-42-5 | 5g |
€440.50 | 2023-04-22 | ||
| Apollo Scientific | PC48335-250mg |
2-Fluoro-5-methoxybenzyl bromide |
91319-42-5 | 97% | 250mg |
£30.00 | 2025-02-21 |
2-(bromomethyl)-1-fluoro-4-methoxybenzene Suppliers
2-(bromomethyl)-1-fluoro-4-methoxybenzene Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-(bromomethyl)-1-fluoro-4-methoxybenzene
Introduction to 2-(bromomethyl)-1-fluoro-4-methoxybenzene (CAS No. 91319-42-5)
2-(bromomethyl)-1-fluoro-4-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 91319-42-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic halogenated methanes, characterized by the presence of a bromomethyl group at the para position relative to a fluoro substituent and a methoxy group at the meta position. Its unique structural features make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The bromomethyl functional group at the C2 position of the benzene ring introduces reactivity that is highly conducive to further functionalization through nucleophilic substitution reactions. This property is particularly useful in constructing more complex molecular architectures, such as heterocyclic compounds and polyfunctionalized aromatics. The fluoro substituent at the C1 position, while less reactive, contributes to the overall electronic properties of the molecule, influencing its solubility, metabolic stability, and interaction with biological targets. The methoxy group at the C4 position further modulates these properties by providing an electron-donating effect, which can enhance the compound's affinity for certain biological receptors.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts. The presence of a fluorine atom can significantly alter the pharmacokinetic profile of drug candidates, making them more suitable for therapeutic applications. For instance, fluorine atoms are commonly found in many FDA-approved drugs, where they play a crucial role in improving drug efficacy and reducing side effects. The compound 2-(bromomethyl)-1-fluoro-4-methoxybenzene is no exception and has been explored as a building block in the synthesis of potential therapeutic agents.
One of the most compelling applications of 2-(bromomethyl)-1-fluoro-4-methoxybenzene is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular signaling pathways and are frequently targeted in oncology and inflammatory disease therapies. The bromomethyl group allows for easy introduction of various pharmacophores that can interact with the active site or allosteric pockets of kinases. Additionally, the fluoro and methoxy groups can be strategically positioned to optimize binding affinity and selectivity. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several kinases, including those implicated in cancer growth and progression.
Another area where 2-(bromomethyl)-1-fluoro-4-methoxybenzene has shown promise is in the synthesis of antiviral agents. The structural motif present in this compound can be modified to target viral proteases or polymerases, which are essential for viral replication. For example, researchers have explored its use in developing inhibitors against hepatitis C virus (HCV) protease, where fluorinated aromatic compounds have been shown to exhibit potent antiviral activity. The ability to introduce diverse functional groups via cross-coupling reactions makes this compound an attractive scaffold for medicinal chemists seeking to design novel antiviral drugs.
The agrochemical industry has also benefited from the utility of 2-(bromomethyl)-1-fluoro-4-methoxybenzene as an intermediate. Fluorinated compounds are known for their enhanced stability against environmental degradation, which translates to prolonged efficacy when used as pesticides or herbicides. By leveraging its reactive bromomethyl group, chemists can synthesize complex agrochemicals that target specific pests while minimizing harm to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that prioritize environmental safety without compromising productivity.
From a synthetic chemistry perspective, 2-(bromomethyl)-1-fluoro-4-methoxybenzene serves as a valuable precursor for constructing more intricate molecular frameworks. Its halogenated aromatic core can undergo various transformations, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Friedel-Crafts alkylation, enabling access to a wide range of derivatives with tailored properties. These synthetic strategies have been employed to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.
The versatility of 2-(bromomethyl)-1-fluoro-4-methoxybenzene extends beyond pharmaceuticals and agrochemicals; it has found applications in materials science as well. Fluorinated aromatic compounds are known for their unique electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other advanced electronic devices. The bromomethyl group provides a handle for further functionalization via polymerization or covalent attachment to other materials, facilitating the integration of these compounds into functional systems.
In conclusion,2-(bromomethyl)-1-fluoro-4-methoxybenzene (CAS No. 91319-42-5) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules for therapeutic applications. Whether used in drug discovery, agrochemical design, or materials science,this compound continues to be a subject of intense research due to its reactivity and adaptability, offering promising avenues for innovation and discovery.
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